molecular formula C10H16N4O B13476197 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B13476197
M. Wt: 208.26 g/mol
InChI Key: SIEUMSCVKWTJAR-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a methyl group, as well as a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions: The amino and methyl groups can be introduced via substitution reactions on the pyrazole ring.

    Formation of the pyrrolidine ring: This can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might reduce the pyrazole ring or other functional groups.

    Substitution: The amino and methyl groups on the pyrazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethan-1-one: Lacks the pyrrolidine ring.

    1-(Pyrrolidin-1-yl)ethan-1-one: Lacks the pyrazole ring.

    3-Amino-4-methyl-1h-pyrazole: Lacks the ethanone and pyrrolidine groups.

Uniqueness

The presence of both the pyrazole and pyrrolidine rings in 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C10H16N4O/c1-8-6-14(12-10(8)11)7-9(15)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H2,11,12)

InChI Key

SIEUMSCVKWTJAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)N2CCCC2

Origin of Product

United States

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